molecular formula C17H18N4O6S B2493887 N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 851129-33-4

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2493887
CAS No.: 851129-33-4
M. Wt: 406.41
InChI Key: SVTXAOCZXDQUNF-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and oxadiazole rings, followed by their coupling through a sulfanyl linkage. Common reagents might include methylating agents, oxidizing agents, and sulfur-containing compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for cost, efficiency, and safety. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the oxazole or oxadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the development of new materials, coatings, or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxazole or oxadiazole derivatives, such as:

  • N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6S/c1-9-5-13(21-27-9)18-14(22)8-28-17-20-19-16(26-17)10-6-11(23-2)15(25-4)12(7-10)24-3/h5-7H,8H2,1-4H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTXAOCZXDQUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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